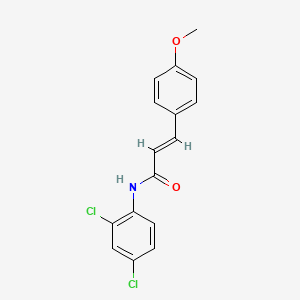
(2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
説明
(2E)-N-(2,4-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エンアミドは、アミド類に属する有機化合物です。この化合物は、プロプ-2-エンアミド骨格に2,4-ジクロロフェニル基と4-メトキシフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: (2E)-N-(2,4-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エンアミドの合成は、通常、以下の手順を踏みます。
出発物質: 合成は、2,4-ジクロロアニリンや4-メトキシベンズアルデヒドなどの適切な出発物質の選択から始まります。
縮合反応: 2,4-ジクロロアニリンは、水酸化ナトリウムなどの塩基の存在下で、4-メトキシベンズアルデヒドと反応させ、中間体であるシッフ塩基を生成します。
還元: シッフ塩基は、水素化ホウ素ナトリウムなどの還元剤を使用して還元され、対応するアミンが得られます。
アミド化: 次に、アミンは、トリエチルアミンなどの塩基の存在下で、アクリロイルクロリドと反応させ、最終生成物である(2E)-N-(2,4-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エンアミドを生成します。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器や最適化された反応条件を使用することで、プロセス効率と収率を向上させることができます。
反応の種類:
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、対応するフェノール誘導体を生成します。
還元: プロプ-2-エンアミド骨格の二重結合を還元すると、飽和アミド誘導体が得られます。
置換: ジクロロフェニル基は、求核置換反応を起こし、塩素原子が他の求核剤と置換されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬は、酸性または塩基性条件で使用できます。
還元: パラジウム炭素 (Pd/C) や水素化リチウムアルミニウム (LiAlH4) を用いた水素化が使用できます。
置換: アミン、チオール、アルコキシドなどの求核剤は、適切な塩基の存在下で使用できます。
主な生成物:
酸化: フェノール誘導体。
還元: 飽和アミド誘導体。
置換: 置換フェニル誘導体。
4. 科学研究における用途
(2E)-N-(2,4-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エンアミドは、科学研究において、いくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を調査するための研究が進められています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
特性
分子式 |
C16H13Cl2NO2 |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
(E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-15-8-5-12(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b9-4+ |
InChIキー |
RWIRXHDXDFNTQI-RUDMXATFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The 2,4-dichloroaniline is reacted with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride, to yield the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the double bond in the prop-2-enamide backbone can yield saturated amide derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated amide derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
(2E)-N-(2,4-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節することができます。例えば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗癌効果をもたらす可能性があります。正確な経路と分子標的については、現在も研究が進められています。
類似化合物:
(2E)-N-(2,4-ジクロロフェニル)-3-フェニルプロプ-2-エンアミド: メトキシ基がなく、生物活性が異なる可能性があります。
(2E)-N-(2,4-ジクロロフェニル)-3-(4-ヒドロキシフェニル)プロプ-2-エンアミド: メトキシ基の代わりにヒドロキシ基が含まれており、反応性と相互作用に影響を与える可能性があります。
独自性: (2E)-N-(2,4-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エンアミドのメトキシ基の存在は、親油性の向上や生物学的標的との特異的な相互作用の可能性など、独自の化学的性質を与えています。これは、さまざまな分野における研究開発に役立つ化合物です。
類似化合物との比較
(2E)-N-(2,4-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its biological activity.
(2E)-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness: The presence of the methoxy group in (2E)-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


